1,1,3-Trifluoropropadiene

Description

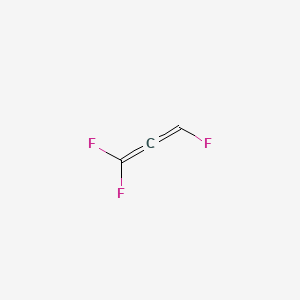

Structure

2D Structure

3D Structure

Properties

CAS No. |

51584-24-8 |

|---|---|

Molecular Formula |

C3HF3 |

Molecular Weight |

94.03 g/mol |

InChI |

InChI=1S/C3HF3/c4-2-1-3(5)6/h2H |

InChI Key |

MFURFZBNFNQYPJ-UHFFFAOYSA-N |

Canonical SMILES |

C(=C=C(F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,3 Trifluoropropadiene and Analogues

Direct Synthetic Routes to 1,1,3-Trifluoropropadiene

Direct synthesis focuses on methods where this compound is the specific target, either through the introduction of fluorine onto a propadiene skeleton or by modifying a precursor that already contains the requisite number of fluorine atoms.

The introduction of fluorine into organic molecules can dramatically alter their properties. cam.ac.uksigmaaldrich.com Fluorination reactions are broadly categorized into electrophilic and nucleophilic methods. sigmaaldrich.commt.com Traditional reagents like elemental fluorine are highly reactive and often difficult to control, leading to the development of safer and more selective modern reagents. mt.com

For the synthesis of compounds like this compound, a common strategy involves the halogen exchange or "halex" process, such as the Swarts reaction, where chlorinated compounds are converted to their fluorinated counterparts using reagents like antimony trifluoride (SbF3) or hydrofluoric acid (HF). cas.cn Another approach is the Balz–Schiemann reaction for aromatic fluorination. cas.cn

Modern electrophilic fluorinating agents that are more manageable include N-Fluorobenzenesulfonimide (NFSI) and Selectfluor. mt.com Nucleophilic fluorination can be achieved with reagents like diethylaminosulfur trifluoride (DAST). cam.ac.ukmt.com These methods could potentially be applied to suitable propadiene precursors to yield this compound.

Table 1: Common Fluorination Reagents and Methods

| Method Category | Reagent Example | Typical Application |

|---|---|---|

| Electrophilic | Selectfluor | Fluorination of carbon-centered nucleophiles mt.com |

| Nucleophilic | Diethylaminosulfur trifluoride (DAST) | Displacement of alcohols mt.com |

Hydrodefluorination (HDF) is a chemical reaction that involves the replacement of a carbon-fluorine (C-F) bond with a carbon-hydrogen (C-H) bond. wikipedia.org This process is a key strategy for degrading perfluorochemicals and for synthesizing partially fluorinated compounds from more heavily fluorinated precursors. researchgate.net While challenging due to the strength of the C-F bond, catalytic methods have been developed using transition metals and, more recently, main-group elements like bismuth. nih.gov

The synthesis of this compound could be envisioned via the selective hydrodefluorination of a tetra- or pentafluoropropadiene. The reaction's success hinges on controlling the regioselectivity to remove a specific fluorine atom. The mechanisms for HDF can vary, with some proceeding through a concerted process and others via a stepwise pathway involving nucleophilic attack by a hydride. hw.ac.uk

Table 2: Catalytic Approaches to Hydrodefluorination (HDF)

| Catalyst Type | Example | Mechanistic Feature |

|---|---|---|

| Transition Metal | Nickel(II) hydride complexes | Can be initiated by H• transfer in a radical mechanism researchgate.net |

| Main-Group | Bismuthinidenes | Proceeds via a Bi(I)/Bi(III) redox cycle nih.gov |

Synthesis of Related Fluorinated Allenes and Propadiene Derivatives

General synthetic strategies applicable to a broad range of fluorinated allenes provide the foundation for accessing specific targets like this compound. These methods often involve creating the allene (B1206475) backbone from other functional groups.

Elimination reactions are a primary method for constructing the cumulene structure of allenes. A notable approach is the copper-catalyzed β-fluoride elimination from propargylic difluorides. nih.gov This reaction can generate axially chiral, tetrasubstituted monofluoroallenes with good yields and high enantioselectivity. nih.govacs.org The mechanism is believed to proceed through a syn-β-fluoride elimination from an alkenyl copper intermediate. nih.govacs.org Another strategy involves the reaction of 3-bromo-3,3-difluoroprop-1-ene (B1268304) with N-methylanilines or N-arylacrylamides, which proceeds through the elimination of HBr to yield N-(difluoropropenyl)amides/amines. researchgate.net

The rearrangement of propargylic compounds is a classic and powerful method for allene synthesis. A kinetically controlled radical addition/elimination cascade offers a route to various functionalized allenes. acs.org This strategy can be applied to synthesize trifluoromethyl, difluoromethylene, and perfluoroalkyl functionalized allenes from readily available fluoroalkyl halides and alkynyl aziridines under visible-light irradiation. acs.org

Dehydrohalogenation, the removal of a hydrogen halide (HX), and dehalogenation, the removal of a dihalogen (X2), are fundamental elimination reactions used to create unsaturated bonds. wikipedia.orgthieme-connect.de These reactions are crucial routes to fluorinated alkenes and alkynes and can be extended to synthesize allenes. thieme-connect.de

Dehydrohalogenation is typically performed in a basic medium to neutralize the eliminated hydrogen halide. thieme-connect.de The reaction can proceed through a concerted E2 mechanism or a carbanionic E1cB mechanism. thieme-connect.de For instance, treating vicinal or geminal dihalides with a strong base like sodium amide can produce alkynes through two successive E2 eliminations. unacademy.com A similar double elimination from a suitable tetra- or tri-halogenated propane (B168953) precursor could yield a propadiene structure. Dehalogenation often involves reacting a vicinal dihalide with reagents like sodium iodide or zinc to form an alkene. youtube.com

Table 3: Elimination Routes to Unsaturated Compounds

| Reaction Type | Description | Typical Reagents | Product |

|---|---|---|---|

| Dehydrohalogenation | Removal of a hydrogen (H) and a halogen (X) from adjacent carbons. thieme-connect.de | Strong bases (e.g., KOH, NaNH2) unacademy.comyoutube.com | Alkenes, Alkynes |

Metal-Mediated Synthetic Approaches

The synthesis of fluorinated allenes, including analogues of this compound, has been significantly advanced through the use of metal-mediated methodologies. Transition metals, particularly palladium and copper, have proven to be effective catalysts in the formation of the cumulenic bond system while incorporating fluorine atoms. These approaches offer distinct advantages in terms of efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed reactions represent a prominent strategy for the synthesis of trifluoromethylated allenes. One notable method involves the reaction of vinyl bromides with trifluoromethylated diazoalkanes. organic-chemistry.org This process, catalyzed by a palladium(0) complex, proceeds under mild conditions and provides good yields of tetrasubstituted trifluoromethylated allenes. The proposed mechanism commences with the oxidative addition of the Pd(0) catalyst to the vinyl bromide. This is followed by a base-promoted reductive elimination, which ultimately generates the allene product. The choice of ligand and base is crucial for the success of the reaction, with triphenylphosphine (B44618) and potassium carbonate often being optimal. organic-chemistry.org

Another significant palladium-catalyzed approach is the cross-coupling of 2,2-diarylvinyl bromides with diazo compounds, which also yields tetrasubstituted allenes. A key step in this transformation is believed to be a β-vinylic hydrogen elimination from an allylic palladium intermediate. This reaction can be promoted by both mono- and bis-phosphine ligands.

Copper-catalyzed methods also provide a versatile pathway to trifluoromethylated allenes. A notable copper-catalyzed synthesis utilizes readily available starting materials and proceeds under mild, environmentally friendly conditions. rsc.org This reaction is thought to occur through a radical-mediated fluoro-carboalkynylation, followed by a base-promoted step-wise isomerization of β-CF3 alkynes to form the desired allenes. rsc.org

Furthermore, copper catalysis has been successfully employed in the enantioselective synthesis of axially chiral monofluoroallenes. This is achieved through the silylation of propargylic difluorides, where a copper-catalyzed β-fluoride elimination from an alkenyl copper intermediate is the key enantiodiscriminating step. This method has demonstrated good yields and high enantioselectivities for a range of substrates.

Detailed research findings on these metal-mediated synthetic approaches are summarized in the table below, highlighting the diversity of substrates and the efficiency of these catalytic systems in the formation of trifluoromethylated allenes.

| Catalyst/Metal | Substrate 1 | Substrate 2 | Product Type | Yield (%) | Key Features |

| Pd(0)/PPh₃ | Vinyl Bromides | Trifluoromethylated Diazoalkanes | Tetrasubstituted Trifluoromethylated Allenes | Very Good | Mild conditions, proceeds via oxidative addition and reductive elimination. organic-chemistry.org |

| Copper(I) | Alkenes | Alkynes and Togni's reagent | Trifluoromethyl Allenes | Good to Excellent | Utilizes readily available feedstocks, proceeds via radical-mediated fluoro-carboalkynylation. rsc.org |

| Copper(I)/Josiphos ligand | Propargylic Difluorides | Silylborane | Axially Chiral Monofluoroallenes | >80% (in 27 examples) | Enantioselective β-fluoride elimination, high enantioselectivities (82-98% ee). |

Reactivity and Reaction Mechanisms of 1,1,3 Trifluoropropadiene

Fundamental Reaction Pathways

The primary reaction pathways for 1,1,3-trifluoropropadiene are dictated by the electronic effects of the fluorine substituents, which make the carbon backbone electrophilic and influence the stability of radical intermediates.

Nucleophilic reactions are a cornerstone of organic chemistry, involving an electron-rich species (the nucleophile) attacking an electron-deficient center (the electrophile) khanacademy.orgyoutube.com. In nucleophilic substitution reactions, this attack results in the displacement of a leaving group youtube.com. The carbon skeleton of this compound, particularly the C1 and C3 positions, is rendered electrophilic due to the inductive electron-withdrawing effects of the attached fluorine atoms.

This electron deficiency makes the allene (B1206475) susceptible to attack by strong nucleophiles youtube.com. The reaction mechanism typically involves the addition of the nucleophile to one of the terminal carbons of the allene system. For instance, attack at the C1 position would be followed by protonation or another electrophilic capture to yield a stable product. The regioselectivity of the attack (i.e., whether the nucleophile adds to C1 or C3) is governed by a combination of electronic and steric factors. While specific studies on this compound are not extensively detailed, research on related fluorinated compounds like pentafluoropyridine shows that nucleophilic attack is highly selective and dependent on reaction conditions . In many cases involving polyfluorinated systems, substitution occurs in a concerted fashion rather than through a classic two-step addition-elimination mechanism semanticscholar.org.

Free radical reactions proceed through a three-step mechanism: initiation, propagation, and termination youtube.comyoutube.com.

Initiation: The process begins with the formation of free radicals, typically through homolytic cleavage of a weak bond using heat or UV light youtube.comyoutube.com.

Propagation: A radical abstracts an atom or adds across a π-bond, generating a new radical, which continues the chain reaction youtube.com. In the context of a fluorinated allene, a radical species (e.g., CF₃•) would add to the central or a terminal carbon of the C=C=C system. Addition to the central carbon (C2) is often favored as it produces a more stable, resonance-stabilized allylic radical nih.gov.

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species youtube.com.

Theoretical studies on the reaction of hydroxyl (OH) radicals with a similar compound, 1-bromo-3,3,3-trifluoropropene, show that radical addition to the carbon-carbon double bond and hydrogen abstraction are the most feasible pathways nih.govmdpi.comnih.gov. For this compound, a radical could add to the terminal C1 position to form a vinylic radical or to the central C2 position to form an allylic radical. The latter is generally more stable. Subsequent reactions of this intermediate would lead to the final product nih.gov. Photochemical reactions involving radical addition to related fluorinated propenes, such as 1,3,3,3-tetrafluoropropene, have been shown to produce multiple adducts, indicating that the direction of radical attack can vary .

| Pathway | Attacked Carbon | Intermediate Radical Type | Notes |

|---|---|---|---|

| A | C1 (Terminal) | Vinylic | Generally less stable intermediate. |

| B | C2 (Central) | Allylic (Resonance Stabilized) | Generally the more favored pathway due to intermediate stability nih.gov. |

| C | C3 (Terminal) | Vinylic | Electronic effects from the single fluorine may influence stability. |

Cycloaddition Reactions

Cycloaddition reactions are powerful methods for forming cyclic compounds. The electron-deficient nature of this compound makes it an excellent substrate for cycloadditions where it acts as the electrophilic component.

[2+2] cycloaddition involves the combination of two components with two π-electrons each to form a four-membered ring. While this type of reaction is common for certain classes of molecules, its application to fluorinated allenes like this compound is not as extensively documented as other cycloaddition pathways. However, related [2+2+2] cycloadditions involving β-CF₃-1,3-enynamides have been used to synthesize fluorinated pyrimidines, demonstrating the utility of fluorinated building blocks in forming cyclic systems researchgate.net.

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring wikipedia.orgorganic-chemistry.orgijrpc.com. This reaction is a highly efficient and stereospecific method for heterocycle synthesis frontiersin.org. The electron-withdrawing fluorine atoms in this compound lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it a highly reactive dipolarophile for reactions with electron-rich 1,3-dipoles nih.gov.

This type of reaction is classified as a concerted, pericyclic process where two new sigma bonds are formed simultaneously kuleuven.be. The reaction of this compound with 1,3-dipoles such as azides, nitrile oxides, or nitrones would be expected to proceed readily to yield five-membered fluorinated heterocycles wikipedia.orgnih.gov. Solvent choice can sometimes control whether a [2+1] or [3+2] cycloaddition occurs, as seen in reactions of other trifluoromethylated compounds .

The outcome of 1,3-dipolar cycloadditions is governed by principles of regioselectivity and stereospecificity.

Regioselectivity: When both the 1,3-dipole and the dipolarophile are unsymmetrical, as is the case with this compound, two different regioisomers can be formed kuleuven.be. The preferred orientation of the addition is primarily determined by the electronic properties of the reactants, which can be explained by Frontier Molecular Orbital (FMO) theory wikipedia.orgkuleuven.be. In most cases, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the LUMO of the dipolarophile nih.gov. The largest orbital coefficients on the interacting atoms dictate the favored regioisomer. For this compound, the electron-withdrawing fluorine atoms will significantly influence the size of the LUMO coefficients on C1, C2, and C3, thereby directing the regiochemical outcome of the cycloaddition researchgate.net.

Stereospecificity: 1,3-dipolar cycloadditions are typically concerted and stereospecific, meaning the stereochemistry of the dipolarophile is retained in the product frontiersin.org. For an allene, which is chiral if appropriately substituted, this implies that the reaction can lead to the formation of specific stereoisomers. The approach of the dipole to the allene can occur from different faces, potentially leading to diastereomeric products whose formation is influenced by steric hindrance and the specific geometry of the transition state nih.gov.

| Factor | Description | Governing Principle | Expected Outcome |

|---|---|---|---|

| Regioselectivity | The orientation of the 1,3-dipole relative to the allene. | Frontier Molecular Orbital (FMO) Theory kuleuven.be. Interaction between the largest HOMO (dipole) and LUMO (dipolarophile) coefficients. | Formation of one dominant regioisomer based on the electronic influence of the fluorine atoms researchgate.net. |

| Stereospecificity | The retention of the reactant's stereochemistry in the product. | Concerted pericyclic mechanism frontiersin.org. | The stereochemical information of the allene is transferred to the newly formed stereocenters in the heterocyclic ring. |

[3+2] Cycloadditions: 1,3-Dipolar Cycloadditions

Kinetic Resolution in Asymmetric Cycloadditions

Kinetic resolution is a crucial technique for separating enantiomers of a racemic mixture by their differential reaction rates with a chiral catalyst or reagent. In the context of asymmetric cycloadditions, this method allows for the synthesis of enantioenriched products. However, a thorough review of scientific databases and literature indicates that there are no specific studies published on the kinetic resolution of this compound through asymmetric cycloaddition reactions. While research on kinetic resolutions of other classes of allenes and in various cycloaddition reactions is well-documented, the specific application to this compound remains an unexplored area of research. nih.govmdpi.comnih.gov

[2+2+2] Cycloadditions

The [2+2+2] cycloaddition is a powerful synthetic method for the construction of six-membered ring systems, often mediated by transition metals. This reaction typically involves the combination of three unsaturated components, such as alkynes and alkenes. There is currently no available scientific literature that specifically describes the participation of this compound in [2+2+2] cycloaddition reactions. The reactivity of fluorinated allenes in such transformations has not been a focus of published research, and therefore, the potential for this compound to act as a component in these reactions is yet to be determined. nih.gov

Photocycloaddition Reactions

Photocycloaddition reactions utilize light to promote the formation of cyclic compounds from unsaturated precursors. These reactions, such as the [2+2] photocycloaddition, are valuable for synthesizing strained ring systems. nih.govmdpi.comlibretexts.orgyoutube.com A comprehensive search of the chemical literature reveals a lack of specific studies on the photocycloaddition reactions of this compound. While the photochemistry of other organic molecules is a vast field of study, the behavior of this compound under photochemical conditions and its potential to undergo cycloadditions have not been reported. researchgate.netresearchgate.net

Catalytic Transformations

Catalytic transformations are fundamental to modern organic synthesis, enabling efficient and selective chemical reactions.

Polymerization Studies of this compound and Related Fluorinated Allenes

Structure-Reactivity Relationships in Fluorinated Allene Polymerization

The polymerization of allenes, and particularly fluorinated allenes like this compound, is governed by the unique electronic and steric effects imparted by the fluorine atoms and the allenic structure. The cumulative double bonds in allenes (C=C=C) provide multiple potential sites for polymerization, leading to various possible polymer structures. The presence of fluorine atoms significantly influences the electron density of these double bonds, thereby affecting the monomer's susceptibility to different polymerization mechanisms, including radical, cationic, and anionic routes.

The reactivity of the double bonds in an allene is not equal. The central carbon is sp-hybridized, while the terminal carbons are sp2-hybridized. This arrangement results in perpendicular π systems, and the reactivity of each double bond can be influenced by the substituents. In the case of this compound (F₂C=C=CHF), the fluorine atoms on the C1 and C3 positions exert strong electron-withdrawing effects. This electronic influence is a key determinant of the monomer's polymerization behavior.

Research into the polymerization of structurally similar fluorinated monomers, such as 1,1,3,3,3-pentafluoropropene (PFP), has shown that these compounds can be reluctant to undergo homopolymerization. This reluctance is often attributed to the steric hindrance and electronic effects of the fluorine substituents, which can impede the approach of the propagating chain end to the monomer.

The potential polymerization pathways for this compound can be considered based on general principles of polymer chemistry and the known behavior of related fluorinated monomers.

Radical Polymerization: The initiation of polymerization via free radicals would involve the addition of a radical to one of the double bonds of the allene. The stability of the resulting propagating radical would be a critical factor. The electron-withdrawing fluorine atoms can influence the stability of the radical and the regioselectivity of the addition.

Cationic Polymerization: Cationic polymerization is initiated by an electrophile. For an alkene to be susceptible to cationic polymerization, it typically needs to have electron-donating groups that can stabilize the resulting carbocation. The presence of strongly electron-withdrawing fluorine atoms in this compound would likely destabilize any potential carbocationic intermediate, making this polymerization route less favorable.

Anionic Polymerization: Anionic polymerization is initiated by a nucleophile and is favored for monomers with electron-withdrawing groups that can stabilize the propagating carbanion. The fluorine atoms in this compound would be expected to stabilize an adjacent carbanion through their inductive effect. This suggests that anionic polymerization could be a more viable pathway for this monomer.

The specific structure of the resulting polymer would depend on which of the two double bonds in the allene participates in the polymerization and the subsequent arrangement of the monomer units. Polymerization through the 1,2-double bond (F₂C=C) would lead to a different polymer backbone than polymerization involving the 2,3-double bond (C=CHF). The regioselectivity and stereoselectivity of the polymerization would be influenced by the fluorine substitution pattern.

While detailed experimental data on the homopolymerization of this compound is not extensively available in the public domain, the principles of structure-reactivity relationships in fluorinated monomers provide a framework for predicting its behavior. Further experimental investigation would be necessary to fully elucidate the polymerization characteristics of this specific fluorinated allene and to determine the properties of the resulting polymer.

Advanced Spectroscopic Characterization of 1,1,3 Trifluoropropadiene and Fluorinated Allene Systems

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of a compound by probing its vibrational modes. For 1,1,3-trifluoropropadiene, these techniques would reveal characteristic frequencies associated with its unique allenic backbone and carbon-fluorine bonds.

Infrared (IR) Spectroscopy and Band Assignments

An experimental gas-phase, liquid-phase, or matrix-isolation IR spectrum of this compound would display a series of absorption bands, each corresponding to a specific vibrational motion that induces a change in the molecule's dipole moment. The most prominent feature for an allene (B1206475) is the asymmetric C=C=C stretching vibration, which typically appears as a strong band in the 1900-2000 cm⁻¹ region. Other key absorptions would include C-F stretching vibrations, generally found in the 1000-1350 cm⁻¹ range, and various C-H stretching and bending modes.

A detailed analysis, typically supported by computational chemistry, would be necessary to assign each observed band to a specific normal mode of vibration.

Hypothetical Data Table for IR Spectroscopy of this compound: (Note: This table is illustrative and not based on actual data.)

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium | =C-H stretch |

| ~1950 | Strong | Asymmetric C=C=C stretch |

| ~1700 | Medium | C=C stretch (terminal) |

| ~1300 | Strong | C-F stretch |

| ~1150 | Strong | C-F stretch |

Raman Spectroscopy

Raman spectroscopy, which detects vibrations that cause a change in the polarizability of the molecule, provides complementary information to IR spectroscopy. For this compound, the symmetric C=C=C stretching mode, which is often weak or absent in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum. C-F and C-H vibrations would also be active. The combination of IR and Raman data is crucial for a complete vibrational analysis, especially for molecules with a center of symmetry, as it helps in applying the mutual exclusion principle.

Hypothetical Data Table for Raman Spectroscopy of this compound: (Note: This table is illustrative and not based on actual data.)

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium | =C-H stretch |

| ~1940 | Weak | Asymmetric C=C=C stretch |

| ~1100 | Strong | Symmetric C=C=C stretch |

| ~1290 | Medium | C-F stretch |

Normal Mode Analysis and Vibrational Assignments

A thorough assignment of the vibrational spectra of this compound would be accomplished through a Normal Mode Analysis (NMA). This analysis is typically performed computationally using methods like Density Functional Theory (DFT). The process involves:

Geometry Optimization: Calculating the molecule's lowest energy structure.

Frequency Calculation: Computing the harmonic vibrational frequencies and their corresponding atomic displacement vectors (normal modes).

Spectral Simulation: Predicting the IR intensities and Raman activities for each mode.

The calculated frequencies are often scaled by an empirical factor to better match experimental values. By comparing the simulated spectra with the experimental IR and Raman data, each observed band can be confidently assigned to a specific vibrational motion of the molecule, such as stretching, bending, rocking, wagging, and twisting of its constituent bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. For this compound, both proton (¹H) and fluorine (¹⁹F) NMR would provide critical structural information.

¹H NMR Studies

The ¹H NMR spectrum of this compound would show signals for the hydrogen atoms. The chemical shifts (δ) would be influenced by the electronegative fluorine atoms and the anisotropic effects of the allene double bonds. Furthermore, the signals would exhibit splitting patterns (multiplicity) due to spin-spin coupling with neighboring fluorine atoms (J-coupling). The magnitude of these H-F coupling constants would provide valuable information about the through-bond proximity of the coupled nuclei.

Hypothetical Data Table for ¹H NMR of this compound: (Note: This table is illustrative and not based on actual data.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.5 | Doublet of Triplets | ³JHF, ⁴JHF |

¹⁹F NMR Studies

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment, offering a wide range of chemical shifts. The ¹⁹F NMR spectrum of this compound would display distinct signals for the fluorine atoms at the C1 and C3 positions. These signals would be split into complex multiplets due to both homonuclear (F-F) and heteronuclear (F-H) coupling. Analyzing these coupling patterns is essential for confirming the molecular structure.

Hypothetical Data Table for ¹⁹F NMR of this compound: (Note: This table is illustrative and not based on actual data.)

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| F-1 (geminal) | ~ -90 | Doublet of Triplets | ³JFF, ⁴JFH |

¹³C NMR Studies

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable insights into the carbon framework of fluorinated allenes. The chemical shifts of the carbon atoms in these systems are significantly influenced by the high electronegativity of the fluorine atoms and the unique electronic environment of the cumulative double bonds. capes.gov.bruoi.grpressbooks.publibretexts.orglibretexts.org

In ¹³C NMR spectroscopy, the resonance frequencies of ¹³C nuclei are sensitive to their local chemical environment. libretexts.org For fluorinated allenes, the carbon atoms directly bonded to fluorine atoms experience a substantial downfield shift (to higher ppm values) due to the deshielding effect of the electronegative fluorine. The central sp-hybridized carbon of the allene typically resonates at a very low field, often above 200 ppm, a characteristic feature of allenes. wikipedia.org The terminal sp²-hybridized carbons also show distinct chemical shifts influenced by fluorine substitution.

A hypothetical ¹³C NMR spectrum of this compound would be expected to show three distinct signals corresponding to the three carbon atoms, with their chemical shifts being influenced by the number of fluorine atoms attached to each.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Fluorinated Allenes

| Carbon Position | Functional Group | Predicted Chemical Shift (ppm) |

| C1 | CF₂ | 100 - 130 |

| C2 | =C= | 200 - 220 |

| C3 | CHF | 80 - 110 |

Note: These are predicted ranges based on general principles and data for related compounds.

Application in Reaction Kinetics Monitoring

Spectroscopic techniques, including NMR, are powerful tools for monitoring the kinetics of chemical reactions involving fluorinated allenes. nih.gov By tracking the change in concentration of reactants, intermediates, and products over time, detailed information about reaction rates, mechanisms, and activation parameters can be obtained.

For reactions involving this compound or other fluorinated allenes, ¹⁹F NMR spectroscopy is particularly advantageous. The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion allow for the clear resolution of signals from different fluorine-containing species. This enables precise monitoring of the consumption of the starting allene and the formation of fluorinated products.

For example, in a study of the reaction of propadiene with NO₃ radicals, computational methods were used to investigate the reaction mechanism and kinetics. nih.gov Experimental monitoring of such reactions would typically involve techniques that can detect the specific reactants and products. In the case of fluorinated allenes, this could involve spectroscopic methods that are sensitive to the fluorine atoms.

The application of in-situ spectroscopic monitoring allows for the determination of reaction orders and rate constants. For instance, by measuring the initial rates of reaction at varying concentrations of the reactants, the rate law for the reaction can be established. This information is crucial for understanding the reaction mechanism and for optimizing reaction conditions.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds, including fluorinated allenes, through the analysis of their fragmentation patterns upon ionization. libretexts.orglibretexts.org

While a specific mass spectrum for this compound is not available in the surveyed literature, the fragmentation of isomers such as 3,3,3-Trifluoropropene and (Trifluoromethyl)acetylene from the NIST WebBook provides insight into the expected behavior of C₃HF₃ compounds. nist.govnist.gov The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound.

The fragmentation of fluorinated compounds is often characterized by the loss of fluorine atoms or HF molecules. youtube.com Common fragmentation pathways for haloalkenes include the cleavage of the carbon-halogen bond and rearrangements. libretexts.orgyoutube.comyoutube.com For a compound like this compound, characteristic fragments would likely arise from the cleavage of C-F and C-C bonds, leading to the formation of various fluorinated carbocations.

Table 2: Potential Fragment Ions in the Mass Spectrum of a C₃HF₃ Isomer

| m/z | Possible Fragment |

| 96 | [C₃H₃F₃]⁺ (Molecular Ion) |

| 77 | [C₃H₂F₂]⁺ (Loss of HF) |

| 69 | [CF₃]⁺ |

| 51 | [CHF₂]⁺ |

| 45 | [C₂H₂F]⁺ |

Note: This table is based on general fragmentation patterns of fluorinated hydrocarbons and data for isomers.

X-ray Crystallography and Structural Determinations

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comaalto.fi

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For a compound like this compound, which is likely a gas at room temperature, obtaining a single crystal for X-ray diffraction would require low-temperature crystallization techniques.

While no specific single crystal X-ray diffraction data for this compound has been found, studies on other fluorinated organic molecules have provided detailed structural information. rsc.org Such studies reveal how the presence of fluorine atoms influences the molecular geometry and crystal packing. For instance, the gauche effect, observed in 1,2-difluoroethane, demonstrates the tendency for fluorine atoms to adopt a gauche conformation, which can be confirmed by X-ray diffraction. wikipedia.org

Gas-Phase Diffraction Studies

Gas-phase electron diffraction (GED) is a key technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state. researchgate.netrsc.orgyoutube.com This method provides precise measurements of bond lengths and angles.

For this compound, a GED study would provide valuable data on the C=C and C-F bond lengths and the C=C=C bond angle. Studies on similar molecules, such as fluoroethylenes, have been conducted to determine their gas-phase structures. rsc.org These studies provide a basis for predicting the structural parameters of this compound. The cumulative double bonds in the allene structure would result in a linear arrangement of the three carbon atoms.

Table 3: Typical Bond Lengths and Angles in Fluorinated Hydrocarbons

| Bond | Typical Length (Å) | Angle | Typical Value (°) |

| C=C (Allene) | 1.31 | C=C=C | ~180 |

| C-F | 1.35 | F-C-F | ~109.5 |

| C-H | 1.09 | H-C-F | ~109.5 |

Note: These are typical values and may vary in this compound.

Charge Density Analysis via X-ray Diffraction

Charge density analysis, derived from high-resolution X-ray diffraction data, provides detailed information about the distribution of electrons in a molecule and the nature of chemical bonds and intermolecular interactions. rsc.orgresearchgate.netresearchgate.netmdpi.com This technique allows for the visualization of electron density in bonding regions and lone pairs.

For fluorinated compounds, charge density studies can quantify the electron-withdrawing effect of fluorine atoms and analyze weak intermolecular interactions such as halogen bonding. rsc.orgresearchgate.net An experimental charge density study on this compound would reveal the polarization of the C-F bonds and the charge distribution across the allene system. These studies are crucial for understanding the reactivity and physical properties of the molecule. The analysis of the Laplacian of the electron density can identify regions of charge concentration and charge depletion, which are key to understanding intermolecular interactions. mdpi.com

Computational and Theoretical Investigations of 1,1,3 Trifluoropropadiene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure and properties at the atomic level. For 1,1,3-Trifluoropropadiene, these calculations can elucidate the effects of fluorine substitution on the allene (B1206475) backbone.

Density Functional Theory (DFT) has become a popular method for computational studies of organic molecules due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. A typical DFT study on this molecule would involve geometry optimization to find the lowest energy structure. Functionals such as B3LYP are commonly paired with basis sets like 6-31G* to achieve reliable results for fluorinated organic compounds. Such calculations would yield important data including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.

For a molecule like this compound, DFT calculations could provide the optimized Cartesian coordinates of each atom in space, defining its most stable conformation. The results of such a hypothetical calculation are presented in the interactive table below.

Interactive Table: Hypothetical Optimized Geometry of this compound using DFT (B3LYP/6-31G*)

| Atom | X (Å) | Y (Å) | Z (Å) |

|---|---|---|---|

| C1 | 1.250 | 0.000 | 0.000 |

| C2 | 0.000 | 0.000 | 0.000 |

| C3 | -1.250 | 0.000 | 0.000 |

| F1 (on C1) | 1.850 | 1.100 | 0.000 |

| F2 (on C1) | 1.850 | -1.100 | 0.000 |

| F3 (on C3) | -1.850 | 0.000 | 1.100 |

| H1 (on C3) | -1.850 | 0.000 | -1.100 |

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT.

For this compound, ab initio calculations would begin with the Hartree-Fock method to provide a baseline understanding of the electronic structure. To account for electron correlation, which is neglected in HF theory, more advanced methods like MP2 or CCSD(T) would be employed. These calculations would refine the optimized geometry and provide more accurate energy values. A systematic study using a hierarchy of ab initio methods can provide a clear picture of the convergence of the calculated properties towards the theoretical limit.

The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. The quality of the results is highly dependent on the size and flexibility of the basis set.

For a fluorinated molecule like this compound, it is important to use basis sets that can adequately describe the diffuse nature of the electron density around the highly electronegative fluorine atoms. Pople-style basis sets, such as 6-311+G(d,p), which include diffuse functions (+) and polarization functions (d,p), are generally suitable. Correlation-consistent basis sets, such as aug-cc-pVTZ, developed by Dunning and coworkers, offer a systematic way to improve the accuracy of the calculations by incrementally increasing the size of the basis set. The geometry of the molecule is optimized with the chosen basis set to find the stationary point on the potential energy surface corresponding to the minimum energy.

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the chemical behavior and reactivity of a molecule. For this compound, this involves examining the molecular orbitals and the distribution of electron density.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species.

For this compound, the HOMO would likely be a π-orbital associated with the C=C=C framework, indicating its potential to act as a nucleophile. The LUMO, conversely, would be an antibonding π*-orbital, making the molecule susceptible to nucleophilic attack. The presence of electronegative fluorine atoms would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted propadiene. A lower LUMO energy would enhance the electrophilicity of the molecule.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Hypothetical HOMO and LUMO energy values for this compound are presented in the interactive table below.

Interactive Table: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -10.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 9.7 |

The charge density distribution reveals how electrons are distributed within a molecule. For this compound, the high electronegativity of the fluorine atoms will lead to a significant polarization of the electron density. This results in partial negative charges on the fluorine atoms and partial positive charges on the carbon atoms they are bonded to. This charge distribution can be quantified using methods like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM).

Topological analysis of the electron density, as developed by Richard Bader, provides a rigorous definition of atoms within a molecule and the chemical bonds between them. This analysis identifies critical points in the electron density, which correspond to atomic nuclei (attractors), bond critical points, ring critical points, and cage critical points. For this compound, a topological analysis would precisely define the atomic basins and the nature of the C-F, C-H, and C=C bonds based on the properties of the electron density at the bond critical points. This can provide quantitative measures of bond strength and polarity.

Spin-State Calculations

Spin-state calculations are crucial for molecules that can exist in multiple spin multiplicities, such as organic radicals or transition metal complexes. These calculations help determine the ground spin state and the energy differences between states like singlets, doublets, and quartets. For a molecule like this compound, which is a closed-shell species in its ground state, such calculations would typically focus on its radical cations or anions, or its behavior upon electronic excitation. Methods like extended configuration interaction singles (XCIS) can be employed to compute spin-pure excited states. However, no published studies have specifically applied these methods to this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to map out the energetic landscape of a chemical reaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of chemical processes.

Nonadiabatic Molecular Dynamics

Nonadiabatic molecular dynamics (NAMD) is a critical simulation method for studying chemical processes that involve transitions between multiple electronic states, such as photochemical reactions, internal conversion, and intersystem crossings. youtube.com These simulations are essential when the Born-Oppenheimer approximation—which assumes that the motion of atomic nuclei and electrons can be treated separately—breaks down. This breakdown is common in excited-state phenomena where electronic and nuclear motions are strongly coupled.

For a molecule like this compound, which contains cumulative double bonds (an allene structure), NAMD simulations could provide profound insights into its photochemistry. researchgate.net Allenes are known to participate in various photochemical reactions, and understanding the dynamics of the molecule after photoexcitation requires tracking its trajectory across different potential energy surfaces. researchgate.net

A prevalent NAMD method is Tully's fewest-switches surface hopping (FSSH). youtube.com In this mixed quantum-classical approach, the nuclei are treated as classical particles moving on a single potential energy surface at any given time. youtube.com However, there is a probability of "hopping" to a different electronic state, governed by the strength of the nonadiabatic coupling between states. By running many such trajectories, a statistical understanding of the molecule's relaxation pathways, excited-state lifetimes, and quantum yields of different photochemical products can be achieved.

Implementing NAMD simulations for this compound would involve:

Calculating Electronic Structure: Obtaining the potential energy surfaces, energy gradients, and nonadiabatic coupling vectors for the ground and relevant excited states. This is typically done using multireference methods like CASSCF and CASPT2, or time-dependent density functional theory (TD-DFT). nih.govsemanticscholar.org

Propagating Trajectories: Simulating the motion of the atoms over femtosecond timescales, allowing for transitions between electronic states.

Analyzing Results: Determining the primary decay channels and reaction mechanisms following electronic excitation.

While specific NAMD studies on this compound are not available in the surveyed literature, the methodology stands as a vital tool for predicting its behavior in response to light, crucial for applications in materials science and photochemistry.

Advanced Quantum Computational Approaches

The simulation of molecular systems is a highly promising application for quantum computers. thequantuminsider.comcecam.org Quantum algorithms are being developed to solve complex chemical problems that are intractable for even the most powerful classical supercomputers. cecam.org These methods are particularly adept at calculating the electronic structure of molecules, which is the key to understanding their properties and reactivity. For a molecule like this compound, these advanced approaches could provide unprecedented accuracy in determining its ground state energy and other fundamental properties.

Variational Quantum Eigensolver

The Variational Quantum Eigensolver (VQE) is a leading hybrid quantum-classical algorithm designed for near-term quantum computers. stanford.eduaip.org It is used to find the ground state energy of a molecule, which is the lowest eigenvalue of its Hamiltonian operator. henryyuen.netacs.org VQE leverages the strengths of both quantum and classical processors. stanford.edu

The VQE process can be summarized in the following steps:

| Step | Description | Processor |

| 1. Molecular Hamiltonian | The molecular Hamiltonian, which describes the total energy of the molecule, is formulated and mapped onto qubit operators using transformations like the Bravyi-Kitaev or Jordan-Wigner transformation. stanford.edu | Classical |

| 2. Ansatz Preparation | A parameterized quantum circuit, known as an "ansatz," is designed to prepare a trial wavefunction. The goal is to create a state that can accurately represent the true ground state of the molecule. Common ansätze include Unitary Coupled Cluster Singles and Doubles (UCCSD) and Hardware-Efficient Ansätze (HEA). stanford.eduarxiv.org | Quantum |

| 3. Expectation Value | The quantum computer executes the ansatz circuit and measures the expectation value of the Hamiltonian for the prepared trial state. This provides an estimate of the molecule's energy. henryyuen.net | Quantum |

| 4. Classical Optimization | The measured energy is fed back to a classical optimizer. This optimizer adjusts the parameters of the ansatz circuit to minimize the energy. arxiv.org | Classical |

| 5. Iteration | Steps 2-4 are repeated until the energy converges to a minimum value. This minimum energy serves as an approximation of the true ground state energy. henryyuen.net | Hybrid |

VQE has been successfully used to calculate the ground state energies of small molecules like H₂, LiH, and BeH₂. stanford.eduacs.org Its application to this compound would allow for a highly accurate determination of its ground state energy, providing a critical benchmark for other computational methods. The performance of VQE is highly dependent on the choice of the ansatz and the classical optimization routine. arxiv.org

Linear-Combination-of-Unitaries (LCU) Decomposition

The Linear-Combination-of-Unitaries (LCU) algorithm is a fundamental technique in quantum computation for simulating Hamiltonian dynamics and other quantum processes. qrisp.euarxiv.org Many quantum algorithms require the application of a specific operator, but quantum computers can only directly apply unitary operations (operations that preserve the norm of a quantum state). The LCU method provides a way to implement a non-unitary operator, or a Hamiltonian, by expressing it as a weighted sum of simpler, implementable unitary operators. qrisp.eu

For a given Hamiltonian H, the LCU representation is:

where are scalar coefficients and are unitary operators. qrisp.eu

This decomposition is crucial for many advanced quantum simulation algorithms. youtube.com The efficiency of these simulations is directly related to the 1-norm of the coefficients (), with a smaller 1-norm leading to a more efficient quantum circuit. youtube.com Therefore, a significant area of research is finding LCU decompositions that minimize this cost. youtube.com

When simulating the quantum chemistry Hamiltonian of a molecule like this compound, the process involves:

Decomposition: The molecular Hamiltonian is first decomposed into a linear combination of Pauli operators (which are unitary). youtube.com

Circuit Implementation: A quantum circuit is constructed that can probabilistically apply the desired Hamiltonian to a quantum state. This typically involves ancillary qubits and controlled unitary operations. qrisp.eu

Simulation: The LCU circuit is used within larger quantum algorithms, such as those for simulating the time evolution of the molecular state or for phase estimation to find its energy levels. aps.org

By optimizing the LCU decomposition, researchers can significantly reduce the quantum resources required to simulate complex molecules, bringing the prospect of practical quantum advantage in computational chemistry closer to reality. quantum-journal.org

Derivatives, Functionalization, and Potential Research Directions

Synthesis of Novel Fluoroorganic Derivatives

The transformation of 1,1,3-Trifluoropropadiene into more complex molecules would likely involve leveraging the reactivity of its cumulative double bond system. Nucleophilic additions and cycloaddition reactions are characteristic of allenes, and the fluorine substituents on this compound would significantly modulate this reactivity. However, specific, documented syntheses starting from this compound are not widely reported.

Fluoro-Containing Butadienes

The synthesis of fluoro-containing butadienes from a propadiene precursor would theoretically involve an addition-elimination or a rearrangement pathway. A plausible, though not explicitly documented, route could involve the addition of an organometallic reagent to the allene (B1206475) system, followed by a subsequent reaction or rearrangement to form a conjugated diene. The regiochemistry of the initial addition would be critical in determining the final structure of the butadiene.

Polyfunctional Monofluoroalkene Compounds

Creating polyfunctional monofluoroalkenes from this compound would necessitate reactions that selectively remove or transform two of the three fluorine atoms while introducing new functional groups. Such transformations are complex and would require highly specific reagents and conditions to achieve the desired selectivity. This represents a significant synthetic challenge that has not been extensively addressed in published research.

Cycloalkylation Products (e.g., Tetrafluorocyclobutanes)

Allenes are known to undergo [2+2] cycloaddition reactions, either with themselves (dimerization) or with other unsaturated compounds to form four-membered rings. The dimerization of a fluorinated allene could potentially yield a tetrafluorocyclobutane derivative. The regiochemistry of such a cycloaddition would be influenced by the electronic and steric effects of the fluorine substituents. While this is a known reaction class for allenes, specific studies detailing the cycloalkylation of this compound are not currently available.

Ligand Properties of Fluoroallene Derivatives

The field of organometallic chemistry has explored the use of allene-containing molecules as ligands for transition metal complexes. These ligands can coordinate to a metal center through the π-system of the double bonds. The introduction of fluorine atoms to the allene backbone, as in derivatives of this compound, would be expected to significantly alter the electronic properties of the ligand. The strong electron-withdrawing nature of fluorine would decrease the electron density on the allene, potentially strengthening back-bonding interactions with the metal center. This could, in turn, influence the stability, reactivity, and catalytic activity of the resulting metal complex. While the development of allene-based ligands is an active area of research, specific studies on the coordination chemistry of this compound derivatives are limited.

Future Research Perspectives in Fluorinated Allene Chemistry

The future of fluorinated allene chemistry is promising, with potential advancements across several key areas. A major focus will likely be on the development of novel catalytic methods to control the reactivity of these unique building blocks. The pursuit of enantioselective transformations is a significant trend, aiming to synthesize axially chiral fluoroallenes, which are valuable motifs in medicinal and materials chemistry.

Future research is also expected to explore the synthesis of complex molecular architectures and fluorinated heterocycles that are otherwise difficult to access. The integration of sustainable technologies, such as photoredox and electrochemical methods, into fluorination and fluoroalkylation reactions represents another key direction. These approaches offer milder reaction conditions and novel reactivity pathways. As synthetic methodologies become more sophisticated, the unique properties of compounds like this compound will likely be harnessed to create advanced materials, agrochemicals, and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing 1,1,3-Trifluoropropadiene, and how can purity be ensured?

- Methodology : Use iron chloride (FeCl₃) or carbon-based catalysts under controlled thermal conditions (75–80°C for 1–1.5 hours). Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography. Confirm purity via gas chromatography-mass spectrometry (GC-MS) .

- Data Validation : Compare retention times in GC-MS with reference standards from NIST Chemistry WebBook .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Implement hazard controls for inhalation, skin contact, and ingestion risks. Use fume hoods, personal protective equipment (PPE), and adhere to safety statements (e.g., H303, H313, H333) . Emergency protocols should include immediate medical consultation and providing safety data sheets to healthcare providers .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodology : Employ nuclear magnetic resonance (NMR) to analyze fluorine (¹⁹F NMR) and proton (¹H NMR) environments. Couple with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like C-F bonds. Cross-reference spectral data with computational predictions or NIST databases .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms involving this compound?

- Methodology : Apply density functional theory (DFT) to model reaction pathways and transition states. Compare theoretical activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms. Use software like Gaussian or ORCA for simulations .

- Case Study : Analogous fluoropropene syntheses show discrepancies in cis/trans isomer ratios; DFT can clarify steric and electronic influences .

Q. What strategies optimize selectivity in this compound polymerization with fluorinated monomers?

- Methodology : Adjust monomer feed ratios (e.g., chlorotrifluoroethene, 1,1-difluoroethene) and initiators (e.g., peroxides) to control chain length and branching. Characterize polymers via gel permeation chromatography (GPC) and thermal analysis (DSC/TGA) .

Q. How do thermodynamic properties (e.g., vapor pressure, enthalpy) influence this compound’s applications in cryogenic systems?

- Methodology : Measure vapor-liquid equilibrium (VLE) data using static or dynamic methods. Correlate results with equations of state (e.g., Peng-Robinson). Reference NIST thermochemical datasets for validation .

Q. What experimental designs mitigate byproduct formation during this compound synthesis?

- Methodology : Employ fractional distillation to separate isomers (e.g., cis/trans) and optimize reaction stoichiometry. For example, reducing excess chlorine in analogous syntheses minimizes 1,1,1,3,3-pentafluoropropane byproducts .

Methodological Frameworks for Research Design

- PICO Framework : Define P opulation (compound properties), I ntervention (synthetic/analytical methods), C omparison (alternative catalysts/conditions), O utcome (yield/purity metrics) .

- FINER Criteria : Ensure questions are F easible (lab resources), I nteresting (novel fluorination pathways), N ovel (understudied thermodynamic data), E thical (safety compliance), R elevant (materials science applications) .

Data Analysis and Reporting

- Contradiction Resolution : Use statistical tools (e.g., ANOVA) to assess variability in reaction yields. Replicate experiments under controlled humidity/temperature to isolate confounding factors .

- Peer Review Preparation : Preemptively address methodological pitfalls (e.g., incomplete spectral assignments) by adhering to IUPAC reporting standards and providing raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.